molecular formula C16H29NO6 B611215 t-Boc-N-Amido-PEG4-Propargyl CAS No. 1219810-90-8

t-Boc-N-Amido-PEG4-Propargyl

Cat. No.: B611215
CAS No.: 1219810-90-8
M. Wt: 331.41
InChI Key: AHCBQLUQQSACBL-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-Propargyl is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butyloxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .

Mode of Action

The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .

Biochemical Pathways

This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG4-Propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-bearing compounds or biomolecules . The propargyl group in this compound undergoes a copper-catalyzed azide-alkyne Click Chemistry reaction to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG4-Propargyl typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.

    Propargylation: The PEGylated amine is then reacted with propargyl bromide to introduce the propargyl group.

    t-Boc Protection: The final step involves the protection of the amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG4-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate (CuSO4) and sodium ascorbate as reducing agents.

    Deprotection: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Scientific Research Applications

t-Boc-N-Amido-PEG4-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-Amido-PEG4-Propargyl is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and flexibility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBQLUQQSACBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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